(4E)-4-{[(4-iodo-2-methylphenyl)amino]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a phenyl group, and an iodo-substituted methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-iodo-2-methylaniline with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with glycine or its derivatives under acidic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives, while reduction can lead to amine derivatives.
Scientific Research Applications
(4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-{[(4-BROMO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-4-{[(4-CHLORO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4Z)-4-{[(4-IODO-2-METHYLPHENYL)AMINO]METHYLIDENE}-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its iodo-substituted phenyl group, which can impart distinct reactivity and biological activity compared to its bromo or chloro analogs. This makes it a valuable compound for specific research applications where iodine’s properties are advantageous.
Properties
Molecular Formula |
C17H13IN2O2 |
---|---|
Molecular Weight |
404.20 g/mol |
IUPAC Name |
4-[(4-iodo-2-methylphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-ol |
InChI |
InChI=1S/C17H13IN2O2/c1-11-9-13(18)7-8-14(11)19-10-15-17(21)22-16(20-15)12-5-3-2-4-6-12/h2-10,21H,1H3 |
InChI Key |
JXUXWSCSNPKFHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=CC2=C(OC(=N2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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